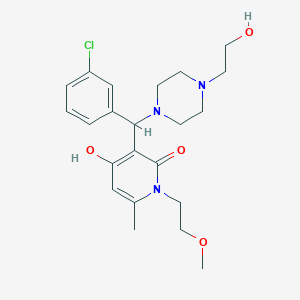

Methyl 3-methoxyamino-propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

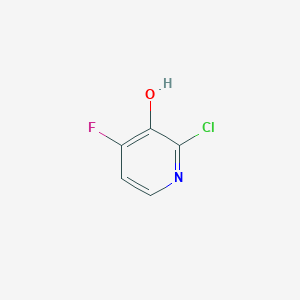

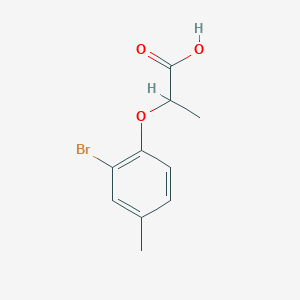

“Methyl 3-methoxyamino-propanoate” is a chemical compound with the molecular formula C5H11NO3 . It has a molecular weight of 133.15 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H11NO3/c1-8-5(7)3-4-6-9-2/h6H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Characterization

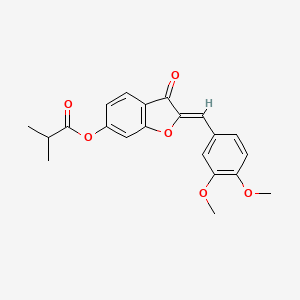

- Synthesis of α-Aminochalcones : Methyl 3-methoxyamino-propanoate was utilized in the synthesis of α-aminochalcones, which involved the addition of O-methylhydroxylamine to certain compounds (Reichel & Pritze, 1974).

- Synthesis of 6-Acylcoumarins : this compound derivatives were key intermediates in synthesizing 6-acylcoumarins, using Fries rearrangement (Cairns, Harwood & Astles, 1992).

- Synthesis of Methyl Propanoate : It was involved in studies for synthesizing methyl propanoate, a precursor for polymethyl methacrylates (van Beek et al., 2014).

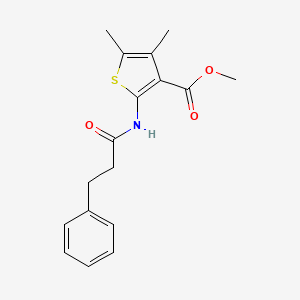

- Nanodrug Design for Cancer Therapy : this compound derivatives were synthesized for potential use in cancer therapy (Budama-Kilinc et al., 2020).

Biochemical Studies

- Antiproliferative Activity : Derivatives of this compound showed significant antiproliferative effects against certain cancer cell lines (Božić et al., 2017).

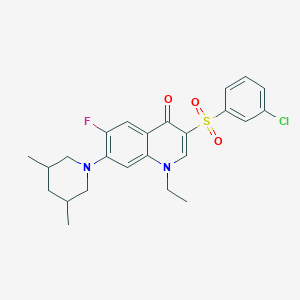

- Herbicide Research : this compound was studied for its physiological effects as a herbicide, highlighting its potential use in agriculture (Shimabukuro et al., 1978).

Polymer Science

- Water-Soluble Reactive Copolymers : Studies included the use of this compound in the synthesis of water-soluble reactive copolymers for potential bioconjugation with proteins (Peng et al., 2015).

Safety and Hazards

“Methyl 3-methoxyamino-propanoate” is associated with several hazard statements including H227, H302, H315, H319, and H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Propriétés

IUPAC Name |

methyl 3-(methoxyamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-8-5(7)3-4-6-9-2/h6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRHBOCDCFCGDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide](/img/structure/B2440754.png)

![ethyl [2-(3,4-dimethylphenyl)-1,1-dioxido-3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B2440768.png)

![8-Butyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2440770.png)